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Compound of Interest

Compound Name: Malt1-IN-11

Cat. No.: B15139840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) has

emerged as a critical therapeutic target in oncology and immunology. As a key component of

the CARD11-BCL10-MALT1 (CBM) signaling complex, MALT1's paracaspase activity is integral

to the activation of the NF-κB pathway, a central regulator of immune cell activation,

proliferation, and survival. Dysregulation of MALT1 signaling is implicated in various B-cell

lymphomas and autoimmune diseases, driving significant efforts in the discovery and

development of MALT1 inhibitors. This guide provides a comparative overview of the

pharmacokinetic profiles of several MALT1 inhibitors currently in preclinical and clinical

development, supported by available experimental data.

Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for a selection of

MALT1 inhibitors. It is important to note that the data are derived from a variety of studies,

including preclinical animal models and early-phase human clinical trials. Direct comparison

should be approached with caution due to the differences in species, study design, and

analytical methods.
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Inhibitor Compound Type Study Population
Key
Pharmacokinetic
Parameters

SGR-1505 Allosteric Inhibitor

Mouse, Rat, Dog,

Cynomolgus Monkey

(Preclinical)

Mouse: CL = 9.4

mL/min/kg, Vd = 1.2

L/kg, t½ = 1.6 h, F =

57% Rat: CL = 3.8

mL/min/kg, Vd = 0.98

L/kg, t½ = 3.1 h, F =

77% Dog: CL = 0.86

mL/min/kg, Vd = 2.0

L/kg, t½ = 31 h, F =

92% Cynomolgus

Monkey: CL = 1.7

mL/min/kg, Vd = 0.68

L/kg, t½ = 5.0 h, F =

45%[1]

MLT-943 Allosteric Inhibitor
Rat, Mouse

(Preclinical)

Rat: Cmax = 0.7 nM

(at 3 mg/kg, p.o.), F =

86% Mouse: Cmax =

0.5 nM (at 3 mg/kg,

p.o.), F = 50%

JNJ-67856633

(Safimaltib)
Allosteric Inhibitor

Humans (Phase 1,

Relapsed/Refractory

B-cell NHL and CLL)

Median Tmax = 2-5

hours. Approximately

8-fold accumulation

upon multiple dosing.

[2]

M1i-124
BCL10-MALT1

Interaction Inhibitor
Mouse (Preclinical)

Following i.v. injection

(5 mg/kg): Initial

Plasma Concentration

= 1,864 ng/mL

Terminal t½ = 8.72

hours Systemic

Clearance = 77.9

mL/min/kg.[3]
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ABBV-525 MALT1 Inhibitor

Humans (Phase 1,

Relapsed/Refractory

B-cell Malignancies)

Pharmacokinetic data

are being evaluated in

an ongoing clinical

trial (NCT05618028).

Specific parameters

are not yet publicly

available.

MI-2 Irreversible Inhibitor

In vivo studies have

demonstrated anti-

tumor activity in

mouse xenograft

models.[4][5][6][7]

However, specific

pharmacokinetic

parameters such as

Cmax, Tmax, AUC,

and half-life are not

readily available in the

public domain.

Abbreviations: CL: Clearance, Vd: Volume of Distribution, t½: Half-life, F: Oral Bioavailability,

Cmax: Maximum Plasma Concentration, Tmax: Time to Maximum Plasma Concentration, p.o.:

Oral administration, i.v.: Intravenous administration, NHL: Non-Hodgkin's Lymphoma, CLL:

Chronic Lymphocytic Leukemia.

MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade, a

critical pathway for lymphocyte activation and survival.
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Caption: The MALT1 signaling pathway, a key regulator of NF-κB activation in lymphocytes.
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Upon antigen receptor engagement, Protein Kinase C (PKC) is activated, leading to the

phosphorylation of CARD11 (also known as CARMA1).[8][9] This phosphorylation event

induces a conformational change in CARD11, facilitating the recruitment of BCL10 and

subsequently MALT1 to form the CBM complex.[8][9][10] MALT1, as part of this complex, acts

as a scaffold to recruit downstream signaling molecules, including the E3 ubiquitin ligase

TRAF6.[10] TRAF6, in turn, activates the IκB kinase (IKK) complex. The activated IKK complex

phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The

degradation of IκBα releases the NF-κB transcription factor, allowing it to translocate to the

nucleus and initiate the transcription of genes involved in cell proliferation and survival. MALT1

inhibitors block the proteolytic activity of MALT1, thereby disrupting this signaling cascade.

Experimental Protocols
Detailed methodologies for the cited pharmacokinetic experiments are crucial for the

interpretation and comparison of the data. Below are the available details for the key studies.

Preclinical Pharmacokinetic Studies
SGR-1505

Study Design: Pharmacokinetic parameters were determined in male CD-1 mice, Sprague-

Dawley rats, Beagle dogs, and Cynomolgus monkeys. The specific dosing, vehicle, and

detailed bioanalytical methods used to measure drug concentrations were not detailed in the

publicly available abstract.[1]

MLT-943

Animals: Naïve rats and mice were used.

Administration: MLT-943 was administered by oral gavage. For some in vivo studies, it was

suspended in 0.5% methylcellulose and 0.5% Tween 80 in water.[11]

Dosing: A single oral dose of 3 mg/kg was administered to determine Cmax and

bioavailability.[11]

Bioanalysis: The method for quantifying MLT-943 in plasma was not specified in the available

documents.
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M1i-124

Animals: Male CD-1 mice were used.

Administration: The compound was administered intravenously (i.v.), intraperitoneally (i.p.),

and orally (p.o.). For i.v. administration, M1i-124 was formulated in a vehicle of 5% N,N-

dimethylacetamide, 10% Solutol HS 15, and 85% phosphate-buffered saline.[3]

Dosing: For the intravenous pharmacokinetic study, a single dose of 5 mg/kg was

administered.[3]

Sample Collection: Blood samples were collected at various time points post-administration.

[3]

Bioanalysis: Plasma concentrations of M1i-124 were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

Clinical Pharmacokinetic Studies
JNJ-67856633 (Safimaltib)

Study Design: This was a Phase 1, first-in-human, open-label, dose-escalation study

(NCT03900598) in patients with relapsed or refractory B-cell non-Hodgkin's lymphoma and

chronic lymphocytic leukemia.[2][12][13][14]

Patient Population: Adult patients with relapsed/refractory B-cell NHL or CLL.[2]

Administration: JNJ-67856633 was administered orally.[13]

Dosing: The study evaluated single-agent JNJ-67856633 in a dose-escalation design.[13]

Pharmacokinetic Assessments: Blood samples were collected to determine the

pharmacokinetic profile of JNJ-67856633. The specific bioanalytical method was not detailed

in the provided abstracts.[2]

SGR-1505
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Study Design: A Phase 1, open-label, multicenter, dose-escalation study (NCT05544019) is

ongoing to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of

SGR-1505 in patients with relapsed or refractory B-cell malignancies.[15][16]

Patient Population: Patients with relapsed or refractory B-cell lymphomas.[16]

Administration: SGR-1505 is administered orally.[15]

Pharmacokinetic Assessments: Pharmacokinetic parameters are being evaluated as a

secondary objective of the study.[15][16] Specific details of the bioanalytical methods are not

yet publicly available.

Summary and Future Directions
The landscape of MALT1 inhibitors is rapidly evolving, with several promising candidates

progressing through preclinical and clinical development. The available pharmacokinetic data,

though incomplete for some agents, provides valuable insights into their potential as

therapeutic agents.

SGR-1505 has demonstrated favorable preclinical pharmacokinetic properties across multiple

species, with good oral bioavailability.[1] MLT-943 also shows good oral bioavailability in

rodents. The clinical data for JNJ-67856633 indicates a manageable pharmacokinetic profile in

humans, with dose-proportional exposure.[2] The BCL10-MALT1 interaction inhibitor, M1i-124,

has also been characterized preclinically, providing an alternative mechanism for targeting the

MALT1 pathway.[3]

As more data from ongoing clinical trials for compounds like ABBV-525 and SGR-1505 become

available, a more comprehensive understanding of their clinical pharmacology will emerge.

Future research should focus on detailed characterization of the absorption, distribution,

metabolism, and excretion (ADME) properties of these inhibitors, as well as their potential for

drug-drug interactions. This information will be critical for optimizing dosing regimens and

ensuring the safe and effective use of MALT1 inhibitors in the treatment of cancer and

autoimmune diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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